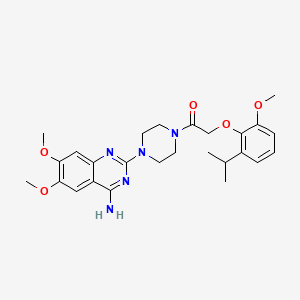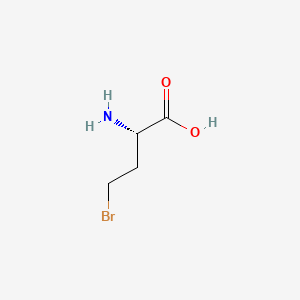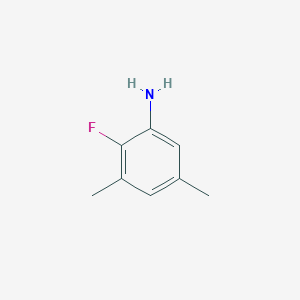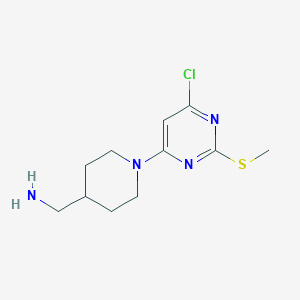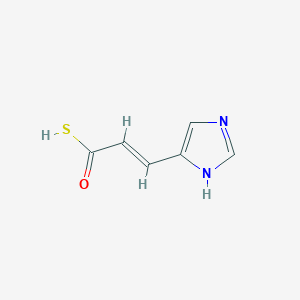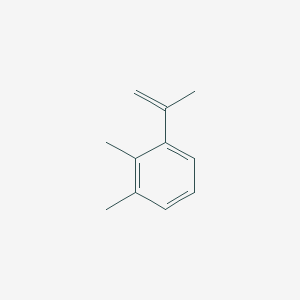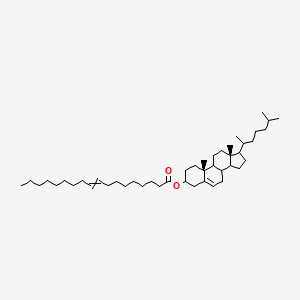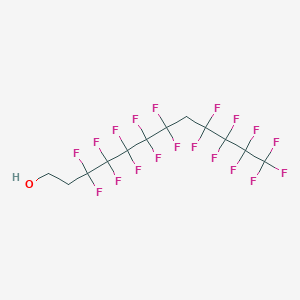
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-Nonadecafluorododecane-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol: is a fluorinated alcohol compound. It is characterized by its high degree of fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as aldehydes or hydrocarbons.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated aldehydes or hydrocarbons.
Substitution: Fluorinated derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a surfactant in various chemical reactions due to its low surface energy.
- Acts as a solvent for highly fluorinated compounds.
Biology:
- Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry:
- Utilized in the production of non-stick coatings and water-repellent materials.
- Applied in the manufacture of specialty lubricants and greases.
Mécanisme D'action
The unique properties of 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol arise from its high degree of fluorination. The fluorine atoms create a highly stable and inert surface, reducing the compound’s reactivity with other substances. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s low surface energy makes it effective in reducing surface tension in various applications.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl acrylate
Uniqueness: 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol stands out due to its specific chain length and the presence of a terminal alcohol group. This combination of features provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications where other fluorinated compounds may not perform as effectively.
Propriétés
Numéro CAS |
1189053-13-1 |
|---|---|
Formule moléculaire |
C12H7F19O |
Poids moléculaire |
528.15 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol |
InChI |
InChI=1S/C12H7F19O/c13-4(14,1-2-32)7(19,20)10(25,26)8(21,22)5(15,16)3-6(17,18)9(23,24)11(27,28)12(29,30)31/h32H,1-3H2 |
Clé InChI |
XETVAXJOHQIQKB-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C(C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


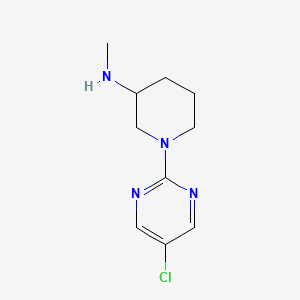

![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
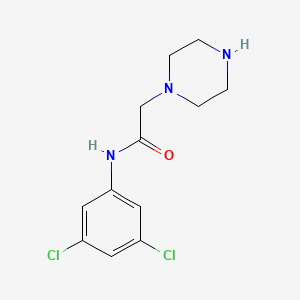


![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
